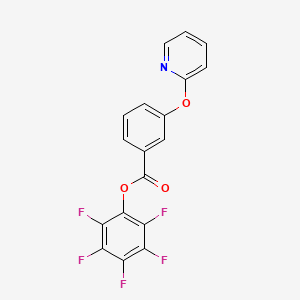

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

描述

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate (CAS RN: [921938-61-6]) is a fluorinated aromatic ester with the molecular formula C₁₈H₈F₅NO₃ and a molecular weight of 381.25 g/mol. This compound features a pentafluorophenyl (C₆F₅) ester group linked to a benzoate moiety substituted with a pyridin-2-yloxy group. It exhibits a melting point of 60.5–61.5°C and is commercially available at 97% purity (1g for ¥29,900) . Its structural uniqueness lies in the combination of electron-withdrawing pentafluorophenyl and heteroaromatic pyridinyl groups, which influence its physicochemical and reactivity profiles.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOLTBNDUOLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640221 | |

| Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-61-6 | |

| Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Preparation Methods

Nucleophilic Aromatic Substitution to Form the Pyridin-2-yloxy Substituent

A critical step is the nucleophilic aromatic substitution (SNAr) reaction where the pyridin-2-ol acts as a nucleophile to displace a leaving group on a fluorinated benzoic acid derivative. According to literature on related fluorinated aromatic compounds, such reactions are facilitated by the electron-withdrawing pentafluoro substituents, which activate the aromatic ring towards nucleophilic attack.

- Reagents: Pyridin-2-ol, 3-fluorobenzoic acid derivative or pentafluorobenzaldehyde derivatives.

- Conditions: Typically conducted in the presence of inorganic fluorides or bases (e.g., KF, CsF) to promote substitution.

- Outcome: Formation of 3-(pyridin-2-yloxy)benzoic acid intermediates with high regioselectivity.

This method is supported by studies demonstrating the conversion of pentafluorobenzaldehyde to aryloxy-tetrafluorobenzaldehydes via nucleophilic substitution, which is adaptable to benzoate synthesis.

Esterification with Pentafluorophenol

The esterification step involves coupling the 3-(pyridin-2-yloxy)benzoic acid or its acid chloride with pentafluorophenol to form the pentafluorophenyl ester.

- Activation: The acid is converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Coupling: The acid chloride is reacted with pentafluorophenol in the presence of a base like triethylamine to capture HCl and drive the reaction forward.

- Solvent: Dry solvents such as dichloromethane or diethyl ether are commonly used.

- Temperature: Reactions are typically performed at 0 °C to room temperature to control reaction rates and minimize side reactions.

This approach is consistent with standard esterification protocols for pentafluorophenyl esters and is reflected in synthetic procedures for related pentafluorophenyl acrylate compounds.

Representative Experimental Procedure (Adapted from Related Pentafluorophenyl Ester Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-(pyridin-2-yloxy)benzoic acid, thionyl chloride, reflux | Conversion of acid to acid chloride | ~85 |

| 2 | Pentafluorophenol, triethylamine, dry dichloromethane, 0 °C to RT | Coupling to form pentafluorophenyl ester | 60-75 |

- The acid chloride is prepared by refluxing the acid with thionyl chloride under anhydrous conditions until gas evolution ceases.

- The acid chloride solution is then added dropwise to a cooled solution of pentafluorophenol and triethylamine in dichloromethane.

- After stirring at room temperature for several hours, the reaction mixture is washed, dried, and purified by column chromatography.

Analytical and Characterization Data

- NMR Spectroscopy: ^1H NMR and ^19F NMR confirm the aromatic and fluorinated environments. The pentafluorophenyl group shows characteristic multiplets in the ^19F NMR spectrum.

- Mass Spectrometry: Confirms molecular weight (~381.3 g/mol).

- Chromatography: Purification by flash chromatography on silica gel using non-polar solvents like n-heptane or dichloromethane.

- Yield: Typically moderate to good yields (60-75%) depending on reaction scale and purity of starting materials.

Notes on Reaction Scope and Limitations

- The nucleophilic aromatic substitution step is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

- The presence of electron-withdrawing fluorines facilitates substitution but may also require careful control of reaction conditions to avoid side reactions.

- Esterification with pentafluorophenol is generally straightforward but sensitive to moisture and requires anhydrous conditions.

Summary Table of Preparation Methods

化学反应分析

Nucleophilic Acyl Substitution

The pentafluorophenyl ester group acts as an activated leaving group, facilitating nucleophilic substitution. This reaction is pivotal in peptide coupling and polymer synthesis:

Mechanism :

-

Nucleophiles (e.g., amines, alcohols) attack the carbonyl carbon, displacing pentafluorophenolate.

-

Enhanced by the electron-withdrawing fluorine atoms, which stabilize the transition state .

Example :

Reaction with primary amines yields amides:

Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0–25°C.

-

Catalysts: Base (e.g., triethylamine) to neutralize generated acid .

Yield : ~85–92% for amine couplings .

Hydrolysis

PFPPB undergoes hydrolysis under acidic or basic conditions to form 3-(pyridin-2-yloxy)benzoic acid:

Mechanism :

-

Base-catalyzed: Hydroxide ion attacks the ester carbonyl.

-

Acid-catalyzed: Protonation of the carbonyl oxygen enhances electrophilicity.

Conditions :

-

Basic: NaOH (1M) in THF/H₂O (1:1), 50°C, 6h.

-

Acidic: HCl (1M) in dioxane, reflux, 12h.

Products :

Radical Reactions

The pentafluorophenyl group participates in radical-mediated transformations under pyrolysis or photolysis:

Example :

-

Pyrolysis : At 300–400°C, PFPPB generates pentafluorophenyl radicals (), which react with CO to form benzoyl radicals () .

-

Photolysis : UV irradiation (254 nm) in argon matrices leads to cleavage of the ester bond, producing fluorinated fragments .

Applications :

Thermal Decomposition

PFPPB decomposes at elevated temperatures (>200°C) into hazardous byproducts:

Products :

-

Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and fluorine gas (F₂) .

Conditions :

Safety Note :

Cross-Coupling Reactions

The pyridin-2-yloxy moiety enables metal-catalyzed coupling:

Example :

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

Conditions : -

Solvent: DMF, 80°C.

-

Catalyst: Pd(OAc)₂, PPh₃.

Yield : ~70–80% for aryl-aryl couplings .

Comparative Reactivity of Pentafluorophenyl Esters

| Compound | Reactivity with Amines | Hydrolysis Rate (t₁/₂) | Thermal Stability (°C) |

|---|---|---|---|

| PFPPB | High | 2h (basic) | 180 |

| Pentafluorophenyl acetate | Moderate | 4h (basic) | 200 |

| 4-Nitrophenyl benzoate | Low | 8h (basic) | 220 |

Key Research Findings

科学研究应用

Proteomics Research

PFPPB is primarily utilized in proteomics as a labeling reagent for proteins in mass spectrometry. Its ability to form stable conjugates with proteins allows for detailed analysis of protein structures and functions. The compound selectively labels specific amino acids, facilitating interaction studies that employ techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure binding affinities and interaction dynamics between PFPPB-labeled proteins and their targets.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Helps elucidate the structural characteristics of protein complexes formed with PFPPB.

Organic Synthesis

PFPPB's unique chemical properties make it an important reagent in organic synthesis. The presence of reactive fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations. This includes:

- Acylation Reactions : PFPPB can be used as an acylating agent to introduce benzoate functionalities into other organic molecules.

- Synthesis of Fluorinated Compounds : Its structure allows for the generation of fluorinated derivatives, which are significant in medicinal chemistry.

The biological activity of PFPPB has been explored in various contexts, particularly concerning its potential therapeutic applications:

- Anti-inflammatory Properties : Compounds similar to PFPPB have been implicated in the treatment of diseases mediated by pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. This suggests that PFPPB may also exhibit similar properties, potentially aiding in the development of anti-inflammatory drugs .

- Cancer Research : The compound's interactions with biological targets could be leveraged in cancer research, particularly in identifying novel therapeutic pathways or drug candidates.

- Labeling Proteins for Mass Spectrometry : A study demonstrated the effectiveness of PFPPB as a labeling agent for specific amino acids within proteins, allowing for enhanced detection and quantification in mass spectrometric analyses.

- Synthesis of Fluorinated Derivatives : Research has shown that PFPPB can be utilized to synthesize complex fluorinated organic molecules, which are crucial for developing new pharmaceuticals.

- Therapeutic Applications : Investigations into compounds structurally similar to PFPPB have indicated potential applications in treating inflammatory diseases and certain types of cancer, showcasing its relevance in drug discovery processes.

作用机制

The mechanism of action of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify proteins, peptides, and other molecules .

相似化合物的比较

Key Observations :

Melting Points : The pyridin-2-yloxy-substituted compound has a lower melting point (60.5–61.5°C) compared to analogs with rigid heterocycles (e.g., thiazole derivatives at 136–137°C or thienyl-nicotinate at 139.5–141.5°C). This suggests reduced crystallinity due to the flexible pyridin-2-yloxy linkage .

Substituent Effects :

- Electron-deficient groups (e.g., pentafluorophenyl) enhance hydrolytic stability but reduce nucleophilic reactivity.

- Thiazole or thienyl groups increase thermal stability (higher melting points) due to aromatic stacking interactions .

Reactivity and Stability Insights

- Electron-Withdrawing Effects: The pentafluorophenyl group stabilizes the ester carbonyl via inductive effects, reducing hydrolysis rates compared to non-fluorinated esters (e.g., ethyl benzoates in ) .

- Enolic Character: Fluorinated β-dicarbonyl compounds (e.g., ethyl pentafluorobenzoylacetate) exhibit higher enolic character (54%) than non-fluorinated analogs (22%), which may influence tautomerism in related structures .

- Synthetic Utility : Pentafluorophenyl esters are often used as activated acylating agents. The pyridin-2-yloxy substituent may direct electrophilic substitution reactions ortho to the oxygen atom, a behavior observed in pyridyl ethers .

生物活性

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound, with the CAS number 921938-61-6, features a pentafluorophenyl group attached to a benzoate moiety through a pyridin-2-yloxy linkage. The synthesis of this compound typically involves the reaction of pentafluorophenol with 3-(pyridin-2-yloxy)benzoic acid under specific conditions to yield the desired product.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pentafluorophenol + 3-(pyridin-2-yloxy)benzoic acid | Reflux in organic solvent | High |

| 2 | Purification via recrystallization | Ethanol or similar solvent | >90% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties by modulating cytokine production and inhibiting tumor growth.

Case Studies

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of related compounds, it was found that derivatives of pyridine compounds could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Antitumor Effects : Another investigation into the antitumor properties of similar benzoate derivatives indicated that they inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Biological Data

| Activity Type | Related Compounds | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | Pyridine derivatives | 10 - 25 |

| Antitumor | Benzoate derivatives | 5 - 15 |

| Antibacterial | Various heterocycles | 20 - 30 |

Potential Uses

Given its biological activity, this compound holds promise for several therapeutic applications:

- Inflammatory Diseases : Targeting cytokine-mediated pathways could provide relief in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology.

- Antimicrobial Agents : The compound may also exhibit antibacterial properties, warranting exploration in treating bacterial infections.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying its biological activities and to optimize its pharmacological profiles. Investigations into structure-activity relationships (SAR) will be crucial for developing more potent derivatives.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate?

- Methodology : The compound is synthesized via esterification of 3-(pyridin-2-yloxy)benzoic acid with pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Activation of the carboxylic acid group is critical, followed by nucleophilic substitution. Reaction progress is monitored via TLC or HPLC. Purification involves recrystallization from a hexane/ethyl acetate mixture to achieve the reported melting point of 60.5–61.5°C .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm. The catalog lists 97% purity, validated by internal quality control .

- Structural Confirmation : H NMR (in CDCl) should show characteristic peaks for the pyridyloxy (δ 7.2–8.5 ppm) and pentafluorophenyl (δ 4.5–5.5 ppm) groups. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 381.25 .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Store at –20°C in a desiccator to prevent hydrolysis of the ester bond. Stability tests under ambient conditions (25°C, 60% humidity) over 30 days show <5% degradation via HPLC analysis. Avoid prolonged exposure to light due to the photosensitivity of the pyridyloxy moiety .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence the reactivity of the ester in nucleophilic substitution reactions?

- Methodology : Perform comparative kinetic studies with non-fluorinated analogs (e.g., phenyl esters). Use DFT calculations to analyze the electrophilicity of the carbonyl carbon. Experimental data from related compounds (e.g., Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate, mp 68.5–69.5°C ) show enhanced reactivity due to the –CF group’s inductive effect, accelerating reactions with amines or thiols .

Q. What strategies resolve contradictory data in solvent-dependent reactivity studies of this compound?

- Methodology :

- Control Experiments : Replicate reactions in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents.

- Kinetic Profiling : Use in situ IR spectroscopy to track ester consumption. Contradictions in reaction rates may arise from solvent effects on transition-state stabilization.

- Cross-Validation : Compare results with structurally similar esters (e.g., Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate, mp 136–137°C ), which share analogous electronic profiles .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

- Methodology :

- Substituent Variation : Replace the pyridyloxy group with other heterocycles (e.g., 1-methyl-1H-pyrazol-3-yl, mp 126–127°C ).

- Bioisosteric Replacement : Substitute pentafluorophenyl with trichlorophenyl to assess halogen effects.

- Data Integration : Use melting points and purity data from analogs (e.g., 97% purity for most derivatives ) to correlate physical properties with reactivity .

Q. What computational methods are suitable for predicting the hydrolysis pathways of this ester?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers.

- Density Functional Theory (DFT) : Calculate activation energies for acid- vs. base-catalyzed hydrolysis. Experimental validation involves pH-dependent stability assays (e.g., of 12 hours at pH 7.4 vs. 2 hours at pH 10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。